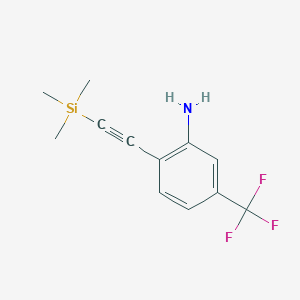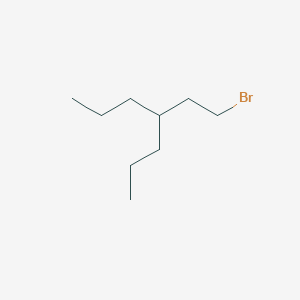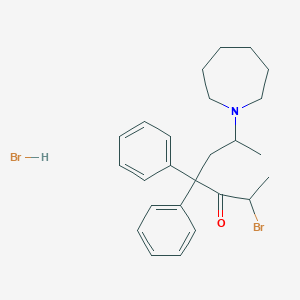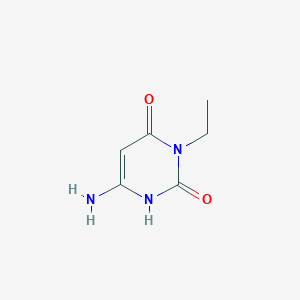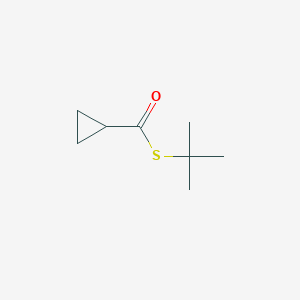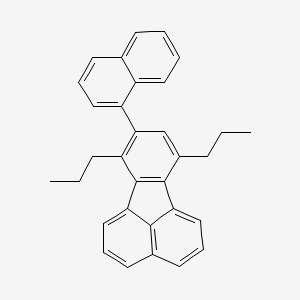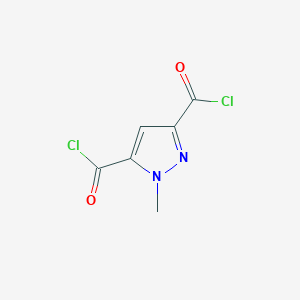![molecular formula C15H24O5 B13994153 1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene CAS No. 28583-48-4](/img/structure/B13994153.png)
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene is an organic compound that belongs to the class of polyethers It is characterized by the presence of multiple ethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene typically involves the reaction of 2-methoxyphenol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through a series of ethoxylation steps, resulting in the formation of the desired polyether compound. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of ethylene oxide to the reaction mixture, followed by purification steps to remove any unreacted starting materials and by-products. The final product is obtained through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or therapeutic compound.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-ethoxy-2-(2-ethoxyethoxy)ethane: A polyether with similar structural features but different functional groups.
2-(2-Ethoxyethoxy)ethanol: Another polyether with similar ethoxy groups but different overall structure.
Uniqueness
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene is unique due to its specific arrangement of ethoxy groups and the presence of a methoxy group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
28583-48-4 |
|---|---|
Molecular Formula |
C15H24O5 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene |
InChI |
InChI=1S/C15H24O5/c1-4-17-9-10-18-11-12-19-13(2)20-15-8-6-5-7-14(15)16-3/h5-8,13H,4,9-12H2,1-3H3 |
InChI Key |
BGOKBAJTHGLWMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOC(C)OC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


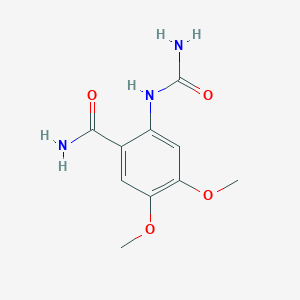
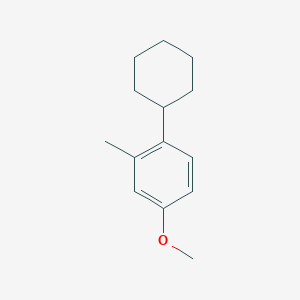
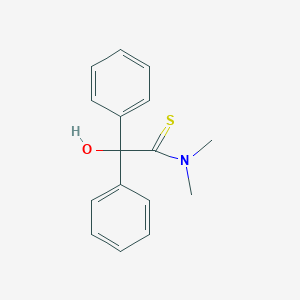
![5-[(2,4-Dichlorophenyl)methoxy]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B13994086.png)
